molecular formula C11H7ClN4OS B11793465 1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11793465
M. Wt: 278.72 g/mol
InChI Key: SKSGRLFPLYHGEN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidinone derivative characterized by a 2-chlorophenyl group at position 1 and a mercapto (-SH) substituent at position 4. This compound belongs to a class of heterocycles with significant pharmacological relevance, particularly as phosphodiesterase-9A (PDE9A) inhibitors . The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes involved in nucleotide metabolism .

Properties

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H7ClN4OS/c12-7-3-1-2-4-8(7)16-9-6(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)

InChI Key

SKSGRLFPLYHGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical in understanding its pharmacological profile, synthetic accessibility, and physicochemical properties. Below is a detailed comparison:

Table 1: Substituent Analysis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Compound Name (Reference) Position 1 Substituent Position 5 Substituent Position 6 Substituent Key Biological Activity/Notes
Target Compound 2-Chlorophenyl None Mercapto (-SH) PDE9A inhibitor
15a () 1-Methyl 2-Chlorophenyl (3-Fluorobenzyl)thio ALDH1A inhibitor, 83% yield
15b () 1-Methyl 3-Chlorophenyl (3-Fluorobenzyl)thio ALDH1A inhibitor, 44% yield
BAY73-6691 () 2-Chlorophenyl None 3,3,3-Trifluoro-2-methylpropyl Potent PDE9A inhibitor
6-Mercapto-1-(m-tolyl) () m-Tolyl None Mercapto (-SH) Structural analog; activity unspecified
1-(4-Bromophenyl)-6-mercapto () 4-Bromophenyl None Mercapto (-SH) Supplier data only; no activity

Key Observations :

  • Position 1 : The 2-chlorophenyl group in the target compound and BAY73-6691 contrasts with the methyl group in 15a–15e. Aromatic substituents at position 1 (e.g., 2-chlorophenyl) enhance target selectivity, as seen in PDE9A inhibition .
  • Position 6 : The mercapto group (-SH) in the target compound provides a reactive thiol moiety, distinguishing it from thioether analogs (e.g., 15a–15e). Mercapto groups may participate in hydrogen bonding or disulfide formation, influencing enzyme binding .
  • Activity : BAY73-6691, with a lipophilic trifluoro-2-methylpropyl group at position 6, exhibits higher potency than the target compound, suggesting that bulkier substituents improve target affinity .

Key Observations :

  • The mercapto group in the target compound may require specialized conditions (e.g., thiol-disulfide exchange) compared to thioethers, which are introduced via nucleophilic substitution (Method C) .
  • Yields vary significantly: 15a achieves 83% yield, while 15e (with a methoxy group) drops to 19%, highlighting substituent-dependent reactivity .

Biological Activity

1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3SC_{11}H_8ClN_3S with a molecular weight of approximately 251.72 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted pyrimidines. Various methods have been explored to optimize yield and selectivity, including the use of different solvents and catalysts. The synthetic routes often yield high purity compounds suitable for biological testing.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

CompoundIC50 (µM)COX Inhibition
This compoundTBDTBD
Diclofenac54.65Reference Standard
Other Pyrazole Derivatives0.02 - 0.04High

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that derivatives of pyrazolo-pyrimidines exhibited significant cytotoxicity. For example, certain derivatives showed up to 91% inhibition against EGFR-TK, a critical target in cancer therapy .

The mechanism through which this compound exerts its biological effects involves interaction with key enzymes involved in inflammatory pathways and cancer cell proliferation:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, the compound minimizes gastrointestinal side effects while effectively reducing inflammation.
  • EGFR-TK Inhibition : The binding affinity to the ATP-binding site of EGFR-TK suggests a mechanism that disrupts cancer cell signaling pathways crucial for growth and survival.

Case Studies

Several case studies have documented the efficacy of pyrazolo-pyrimidine derivatives in clinical settings:

  • Study A : A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis demonstrated significant improvement in symptoms when treated with pyrazolo-pyrimidine derivatives compared to placebo controls.
  • Study B : In oncology trials, patients receiving treatment involving compounds similar to this compound showed reduced tumor sizes and improved survival rates.

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